2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide
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Overview
Description
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is a complex organic compound that features a combination of functional groups, including an amide, sulfonyl, and piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis and anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to significant activity againstMycobacterium tuberculosis and inhibition of collagen prolyl-4-hydroxylase .
Biochemical Pathways
Similar compounds have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting a potential impact on collagen synthesis and fibrosis pathways.
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis and effectively inhibit the expression of collagen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of pyridine with piperazine to form 4-(pyridin-2-yl)piperazine. This reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
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Sulfonylation: : The next step is the sulfonylation of the piperazine derivative. This is achieved by reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
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Amidation: : The final step involves the amidation of the sulfonylated piperazine derivative with 2-ethylbutanoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Substitution: Products vary depending on the nucleophile used, such as sulfonamides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide
- 2-ethyl-N-(2-{[4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide
- 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)butanamide
Uniqueness
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the sulfonyl linkage to the piperazine ring differentiates it from similar compounds, potentially offering unique binding affinities and reactivity profiles.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-3-15(4-2)17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-6-8-18-16/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNIJCBVFDPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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